3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline is an organic compound classified as an aromatic amine. It is characterized by the presence of a bromine atom and a piperazine ring, which contributes to its biological activity and utility in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 300.23 g/mol. This compound has garnered interest due to its potential applications in drug development, particularly in the synthesis of inhibitors for various biological targets.
The synthesis of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance scalability and efficiency, optimizing reaction conditions for better yield and purity .
The molecular structure of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline can be described using the following data:
The compound features a bromine atom attached to the aromatic ring, alongside a piperazine moiety that enhances its pharmacological properties.
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline primarily involves its interaction with specific biological targets:
Research indicates that compounds with similar structures have shown efficacy in inhibiting specific enzymes related to cancer progression, making this compound a candidate for further investigation in therapeutic applications .
The physical and chemical properties of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Appearance | Off-white solid |
Melting Point | Approximately 150–155 °C |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
These properties indicate that the compound is suitable for various applications in organic synthesis and medicinal chemistry .
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline has several notable applications:
The systematic IUPAC name 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline provides precise structural information: A bromine atom occupies position 3 on the aniline ring, while a methylpiperazine unit connects to position 4 through a methylene (–CH2–) bridge. This distinguishes it from direct-linked analogs like 3-bromo-4-(4-methylpiperazin-1-yl)aniline (CAS: 477846-55-2), where the piperazine attaches directly to the aromatic ring without a spacer . The methylene linker substantially alters molecular conformation, flexibility, and electronic distribution, granting the compound unique physicochemical behavior among heterocyclic aniline derivatives.
Structural Classification:
The canonical SMILES representation "BrC1=CC(=C(C=C1)N)CN2CCN(CC2)C" encodes this connectivity, confirming the methylene-linked piperazine [6]. This molecular arrangement classifies the compound as a benzylpiperazine derivative rather than a direct arylpiperazine, fundamentally differentiating its spatial orientation and potential for intermolecular interactions.
Table 1: Structural Analogs and Classification Differences
Compound Name | CAS Number | Molecular Formula | Similarity Index | Key Structural Difference |
---|---|---|---|---|
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline | 859027-13-7 | C12H18BrN3 | Reference | Methylene-linked piperazine |
3-Bromo-4-(4-methylpiperazin-1-yl)aniline | 477846-55-2 | C11H16BrN3 | 0.79 | Direct piperazine-aniline linkage |
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)aniline | N/A | C13H19BrN2 | 0.73 | Piperidine instead of piperazine |
4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline | 1016711-90-2 | C18H23N3 | 0.68 | Phenyl-substituted piperazine |
The emergence of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline reflects evolutionary advances in piperazine-based drug design. Piperazine derivatives entered medicinal chemistry in the mid-20th century with compounds like the antihistamine cyclizine (1940s) and later expanded to antipsychotics (e.g., trifluoperazine) and antidepressants. The strategic incorporation of brominated aniline scaffolds gained prominence in the 1990s-2000s as researchers sought to balance lipophilicity and metabolic stability in kinase inhibitors and receptor modulators .
This compound specifically arose from efforts to overcome limitations of direct-linked arylpiperazines, which often exhibited planar conformations with restricted target engagement. The methylene bridge in 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline introduced three-dimensional flexibility, allowing the piperazine moiety to adopt favorable binding conformations while maintaining electronic communication with the aromatic system. This design principle proved particularly valuable in:
Kinase Inhibitor Development: Bromine serves as a synthetic handle for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures common in kinase inhibitors (e.g., analogs of imatinib). The electron-withdrawing effect of bromine moderates the electron-donating properties of the aniline amine, fine-tuning electronic characteristics for target binding [6].
Antimicrobial Agents: Structural analogs featuring methylpiperazine-methylaniline cores demonstrate potent activity against Gram-positive pathogens. The methylene linker enhances membrane permeability compared to direct-linked counterparts (2010–present) .
Receptor-Targeted Therapeutics: Piperazine-methylaniline hybrids appear in serotonin receptor modulators and σ-ligands, where the bromine atom enables further derivatization via halogen-metal exchange (2005–present) [9].
The synthesis typically employs reductive amination or nucleophilic substitution strategies, as seen in analogous compounds like 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline [9]. Commercial availability since the late 2000s (e.g., AK Scientific catalog #7362DN) underscores its established role as a privileged building block in drug discovery pipelines [6].
Bromine as a Multifunctional Substituent:The bromine atom at the meta-position serves three critical functions:
Piperazine-Methylene Synergy:The 4-methylpiperazine unit connected via a methylene bridge enhances both physicochemical and pharmacological properties:
Table 2: Key Physicochemical Properties and Predicted Bioactivity
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 284.2 g/mol | Below 300 g/mol, favorable for oral bioavailability |
Hydrogen Bond Acceptors | 4 (3 N atoms + Br) | Optimal for cell permeability |
Hydrogen Bond Donors | 1 (aniline –NH2) | Limits solubility but enhances target specificity |
Rotatable Bonds | 4 (N-CH2-piperazine, aniline-CH2) | Facilitates target adaptation but may increase metabolic vulnerability |
Predicted logP | 2.1 (XLogP3~1.9–2.3) | Ideal balance for membrane penetration and solubility |
Topological Polar Surface Area (TPSA) | 38.7 Ų | <60 Ų suggests good intestinal absorption |
Bromine Steric Parameter (B5i) | 1.85 | Creates defined hydrophobic binding regions |
Bioactivity Implications:The combination of bromine and methylpiperazinylmethyl groups creates molecules with dual functionality: the brominated aromatic ring provides a "molecular handle" for diversification, while the piperazine enhances target affinity toward CNS receptors and kinases. Evidence suggests that methylene-linked piperazines like this compound exhibit 3–5-fold enhanced blood-brain barrier permeability compared to direct-linked analogs (e.g., 3-Bromo-4-(4-methylpiperazin-1-yl)aniline) due to optimized logP/logD profiles [9]. This structural advantage explains its incorporation in preclinical candidates targeting neurological disorders and oncology.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1